Ovarian Cancer: Olaparib has shown significant efficacy in treating ovarian cancer, particularly in patients with germline BRCA1/2 mutations (gBRCAm). [ [], [], [], [], [] ] Clinical trials have demonstrated its effectiveness as maintenance therapy in both platinum-sensitive relapsed and newly diagnosed advanced ovarian cancer. [ [], [], [], [] ]
Breast Cancer: Similar to ovarian cancer, Olaparib has proven effective in treating breast cancer patients with gBRCAm. [ [], [] ] Clinical trials like the OlympiAD trial have shown its superiority over standard chemotherapy in improving progression-free survival. [ [] ]
Pancreatic Cancer: Olaparib has shown promise in treating metastatic pancreatic ductal adenocarcinoma (PDAC), particularly in patients with gBRCAm. [ [], [] ] The POLO trial demonstrated its effectiveness as maintenance therapy in extending progression-free survival. [ [] ]
Prostate Cancer: Olaparib has demonstrated efficacy in treating metastatic castration-resistant prostate cancer (mCRPC) with DNA repair deficiencies, including gBRCAm and homologous recombination deficiency (HRD). [ [], [] ] The PROfound trial highlighted its ability to improve progression-free survival compared to standard therapies. [ [] ]
Research suggests that Olaparib can enhance the sensitivity of cancer cells to radiation therapy, a concept known as radiosensitization. [ [], [], [] ] This effect stems from Olaparib's ability to inhibit DNA repair mechanisms, making tumor cells more susceptible to radiation-induced damage.
Preclinical Studies: In vitro and in vivo studies have demonstrated the radiosensitizing potential of Olaparib in various cancer models, including prostate cancer. [ [], [] ] These studies highlight its ability to enhance the efficacy of radiation therapy.
Clinical Trials: Clinical trials are underway to explore the clinical utility of combining Olaparib with radiotherapy in cancers such as glioblastoma. [ [] ] These trials aim to determine the optimal dosing and assess the safety and efficacy of this combination approach.
Chemotherapy: Combining Olaparib with chemotherapy agents like cisplatin has shown promise in preclinical studies. [ [], [] ] This combination aims to exploit the complementary mechanisms of action, potentially improving treatment efficacy.
Targeted Therapies: Combining Olaparib with other targeted therapies like bevacizumab has shown efficacy in treating ovarian cancer. [ [] ] This approach targets multiple pathways involved in cancer progression, potentially enhancing treatment outcomes.
Understanding Resistance Pathways: As with any cancer therapy, resistance to Olaparib can develop. Future research aims to elucidate the mechanisms underlying this resistance, such as the restoration of HRR function, to develop strategies to overcome it. [ [] ]
Developing Novel Therapeutic Combinations: Investigating novel combinations of Olaparib with other agents that can target these resistance mechanisms is crucial. This includes exploring combinations with HDAC inhibitors, which have shown promise in preclinical studies for restoring Olaparib sensitivity. [ [] ]
Exploring New Cancer Types: While currently approved for specific cancer types, research is ongoing to investigate Olaparib's efficacy in a wider range of cancers with DDR deficiencies. This includes exploring its use in gastric cancer, glioblastoma, and other solid tumors. [ [], [] ]
Optimizing Treatment Sequencing: Future research will focus on optimizing the sequencing of Olaparib with other therapies, such as chemotherapy, radiotherapy, and immunotherapy, to maximize treatment efficacy and minimize the development of resistance. [ [] ]
Identifying Predictive Biomarkers: While BRCA mutations are established biomarkers for Olaparib sensitivity, research aims to identify additional biomarkers that can better predict treatment response. This includes investigating other genes involved in the DDR and HRR pathways, such as RAD51C, as potential predictive markers. [ [], [] ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4